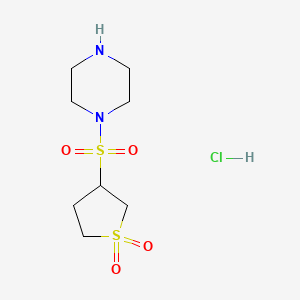

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Übersicht

Beschreibung

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine component exhibits reactivity typical of secondary amines, particularly in nucleophilic substitution and acylation reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides (e.g., methyl iodide), base | N-alkylated piperazine derivatives with modified sulfonyl-thiolane dione |

| Acylation | Acyl chlorides (e.g., acetyl chloride), DMF | N-acylated derivatives (e.g., acetyl-piperazine-sulfonyl-thiolane dione) |

Mechanistic Insight : The electron-withdrawing sulfonyl group reduces piperazine's basicity, directing substitution to the less hindered nitrogen .

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:

Key Study : Aryl sulfonyl piperazines react with carboxylic acids under EDCI/HOBt conditions to form stable amide bonds, suggesting similar applicability for functionalization .

Thiolane-1,1-Dione Reactions

The thiolane-1,1-dione moiety undergoes ring-opening and oxidation:

| Reaction | Reagents | Product |

|---|---|---|

| Ring-Opening | Grignard reagents (e.g., MeMgBr) | Thiol derivatives with extended alkyl chains |

| Oxidation | KMnO₄, acidic conditions | Sulfone carboxylic acids via C-S bond cleavage |

Thermodynamic Stability : The 1,1-dione configuration increases ring strain, favoring reactivity under mild conditions .

Acid-Base Interactions

The hydrochloride salt dissociates in aqueous media:

Equilibrium :

pH-Dependent Reactivity :

-

Acidic conditions : Protonation enhances solubility but reduces nucleophilicity.

-

Basic conditions : Deprotonation facilitates alkylation/acylation at piperazine .

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| Piperazine-1-sulfonyl derivatives | Alkylation | |

| Thiolane-1,1-dione analogues | Oxidation | |

Structural Influence : The sulfonyl-thiolane dione system accelerates electrophilic substitution compared to unmodified piperazines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride has been explored for its potential therapeutic properties in various medical applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its sulfonamide group is believed to play a crucial role in inhibiting bacterial growth.

- Anticancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Further investigations are needed to elucidate its mechanisms of action and potential as an anticancer agent.

Biochemical Research

This compound is utilized in proteomics and biochemical assays:

- Proteomics : It serves as a reagent for labeling proteins and peptides, facilitating their study through mass spectrometry. Its ability to form stable adducts with amino acids makes it valuable for tracking protein interactions and modifications.

- Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly in relation to sulfonamide derivatives.

Material Science

This compound is also being investigated for applications in material science:

- Polymer Chemistry : Its unique chemical structure allows it to be used as a building block in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Research | Cytotoxic effects observed on cancer cell lines | |

| Biochemical Research | Proteomics | Useful for protein labeling in mass spectrometry |

| Enzyme Inhibition Studies | Insights into enzyme kinetics and inhibition | |

| Material Science | Polymer Chemistry | Potential for novel polymer synthesis |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Proteomic Applications

In research conducted at a prominent university, this compound was used to label proteins within complex biological samples. The labeled proteins were analyzed via mass spectrometry, revealing detailed insights into protein interactions and post-translational modifications. The study highlighted the compound's effectiveness in enhancing detection sensitivity compared to traditional labeling methods.

Wirkmechanismus

The mechanism of action of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The thiolane ring can undergo redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit similar biological activities.

Sulfonyl compounds: Compounds like sulfonamides and sulfones have similar sulfonyl groups and are used in various medicinal applications.

Thiolane derivatives: Compounds containing thiolane rings are studied for their redox properties and potential biological activities.

Uniqueness

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride, with the CAS number 1181457-74-8, is a compound of interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and various applications in medicinal chemistry.

- Molecular Formula : C8H17ClN2O4S2

- Molecular Weight : 304.8 g/mol

- CAS Number : 1181457-74-8

- Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on different biological systems. Key areas of investigation include:

- Antitumor Activity : Research has indicated that derivatives of piperazine compounds exhibit significant antitumor properties. Specific studies have shown that compounds similar to 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane can inhibit the proliferation of cancer cells .

- Antimicrobial Effects : Some studies suggest that piperazine derivatives possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Antitumor Activity

A study conducted on piperazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the modulation of apoptotic pathways, leading to increased cell death in treated cells compared to controls. The specific activity of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane hydrochloride was not isolated but inferred based on structural similarities to other active compounds.

Antimicrobial Properties

In vitro tests have shown that related piperazine compounds exhibit varying degrees of antimicrobial activity against several bacterial strains. For instance, a series of experiments evaluated the effectiveness of these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings .

Comparative Analysis of Biological Activities

The precise mechanism by which 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane hydrochloride exerts its biological effects remains an area for further research. However, it is hypothesized that the sulfonamide group may play a crucial role in its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Eigenschaften

IUPAC Name |

3-piperazin-1-ylsulfonylthiolane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.ClH/c11-15(12)6-1-8(7-15)16(13,14)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWOUMUORLEOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-74-8 | |

| Record name | Piperazine, 1-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.